BimA is classified as an actin-binding protein and is primarily sourced from pathogenic strains of Burkholderia, particularly Burkholderia mallei and Burkholderia thailandensis. These bacteria are known for their virulence and ability to evade host immune responses, making BimA a significant focus for research into bacterial pathogenesis .
The synthesis of BimA protein can be achieved through several methods, including:
In laboratory settings, BimA can be expressed in Escherichia coli using an inducible promoter system. For instance, isopropyl-β-d-thiogalactoside can be added to induce expression in bacterial cultures. Following expression, purification steps often involve affinity chromatography to isolate BimA from other cellular proteins .
The molecular structure of BimA includes a distinct N-terminal WH2 motif that binds actin filaments. This motif is crucial for the protein's function in modulating actin dynamics within host cells. The proline-rich region enhances the interaction with actin and may facilitate the formation of actin-rich structures necessary for bacterial invasion .
While detailed three-dimensional structural data may not be extensively published, secondary structure predictions indicate that BimA likely contains alpha-helices and beta-sheets typical of many actin-binding proteins. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance could provide further insights into its conformation.
BimA participates in several biochemical reactions that are pivotal for its function:
Experimental setups often involve incubating purified BimA with rhodamine-labeled actin in the presence of ATP, allowing researchers to visualize actin polymerization via fluorescence microscopy.
The mechanism by which BimA facilitates bacterial invasion involves several steps:
Studies indicate that mutants lacking functional bimA exhibit significantly reduced invasiveness in cell culture models, underscoring its critical role in pathogenesis.
BimA is typically expressed as a soluble protein under optimal conditions in bacterial cultures. Its solubility can vary based on factors such as temperature and ionic strength during purification processes.
BimA exhibits properties typical of proteins involved in cellular signaling and structural dynamics:
Relevant data on these properties can provide insights into optimal conditions for experimental applications.
BimA has several important applications in scientific research:
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